molecular formula C8H9ClN2O3 B6263029 {[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride CAS No. 2173996-92-2

{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride

Cat. No. B6263029
CAS RN: 2173996-92-2
M. Wt: 216.6
InChI Key:
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Description

“{[(pyridin-2-yl)methyl]carbamoyl}formic acid” is a chemical compound with the CAS Number: 13120-39-3 . It has a molecular weight of 166.14 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The reaction proceeds through the intermediate formation of hetaryl isocyanates . A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[(pyridin-2-yl)methyl]carbamoyl}formic acid” include a molecular weight of 166.14 and it typically exists in solid form .

Mechanism of Action

While the specific mechanism of action for “{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride” is not available, related compounds have shown various biological activities. For example, 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated anti-fibrotic activities .

Future Directions

The future directions for “{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride” and similar compounds could involve further exploration of their potential biological activities. For instance, 2-(pyridin-2-yl) pyrimidine derivatives have shown promise as anti-fibrotic agents , suggesting potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride' involves the reaction of pyridine-2-carboxylic acid with chloroformic acid, followed by reaction with methylamine and hydrochloric acid.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "Chloroformic acid", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carboxylic acid is reacted with chloroformic acid in the presence of a catalyst to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with methylamine in the presence of a base to form the corresponding carbamate.", "Step 3: The carbamate is then treated with hydrochloric acid to form the hydrochloride salt of the final product, '{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride'." ] }

CAS RN

2173996-92-2

Product Name

{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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